molecular formula C21H16ClN5O3 B2860549 N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 941952-99-4

N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2860549
CAS No.: 941952-99-4
M. Wt: 421.84
InChI Key: LDLQHOCUXDPMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O3 and its molecular weight is 421.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Three-Component Reactions and Formation of Polymeric Coordination Complexes : A study by Klimova et al. (2013) explored the three-component reaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione, resulting in the formation of mixtures of pyrimidine and piperidone derivatives and polymeric coordination complexes. The structural elucidation of these compounds was achieved through various spectroscopic techniques, including IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis, complemented by X-ray analysis of suitable single crystals (Klimova et al., 2013).

  • Vibrational Spectroscopic Signatures and Quantum Computational Approach : Another study conducted by Jenepha Mary et al. (2022) characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide using Raman and Fourier transform infrared spectroscopy. The study employed density functional theory to explore the geometric equilibrium, intra and inter-molecular hydrogen bond, and harmonic vibrational wavenumbers, offering insights into the stereo-electronic interactions leading to stability (Jenepha Mary et al., 2022).

Bioactivity and Antimicrobial Applications

  • Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives : A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized as antimicrobial agents showed good antibacterial and antifungal activities comparable to reference drugs. This research underscores the significance of structural modifications in enhancing bioactivity (Hossan et al., 2012).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3/c22-15-5-1-6-16(10-15)25-18(28)13-26-17-7-3-9-24-19(17)20(29)27(21(26)30)12-14-4-2-8-23-11-14/h1-11H,12-13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLQHOCUXDPMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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